molecular formula C18H28 B1505527 12-Phenyldodecene

12-Phenyldodecene

Cat. No.: B1505527
M. Wt: 244.4 g/mol
InChI Key: USDGCWIXVQFFFE-UHFFFAOYSA-N
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Description

12-Phenyldodecene is an organic compound characterized by a phenyl group (-C₆H₅) attached to the twelfth carbon of a dodecene chain (C₁₂H₂₃). Its molecular formula is C₁₈H₂₈, with a linear aliphatic backbone and a terminal aromatic moiety. This structure imparts unique physicochemical properties, such as moderate hydrophobicity and thermal stability, making it relevant in polymer chemistry, surfactants, and catalytic applications.

Properties

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

dodec-11-enylbenzene

InChI

InChI=1S/C18H28/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2,11,13-14,16-17H,1,3-10,12,15H2

InChI Key

USDGCWIXVQFFFE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Phenyldodecene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzylmagnesium bromide reacts with dodec-11-enal in the presence of anhydrous methylene chloride . Another method involves the alkylation of benzene with long-chain α-olefins, such as 1-dodecene, using mesoporous Beta zeolites as catalysts .

Industrial Production Methods: In industrial settings, the production of dodec-11-enylbenzene often involves the alkylation of benzene with long-chain olefins. This process is typically catalyzed by zeolites, which offer high catalytic activity and stability . The use of mesoporous Beta zeolites has been shown to enhance the efficiency of this reaction by improving internal diffusion and exposing more active sites.

Mechanism of Action

The mechanism of action of dodec-11-enylbenzene involves its interactions with molecular targets through its aliphatic chain and benzene ring. The benzene ring can participate in π-π interactions, while the aliphatic chain can engage in hydrophobic interactions with various molecular targets . These interactions can influence the compound’s behavior in chemical reactions and its efficacy in industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table compares 12-Phenyldodecene with phenyl-substituted alkanes/alkenes of varying chain lengths and functional groups:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₁₈H₂₈ Not available 244.42 Terminal phenyl, unsaturated C=C bond
2-Phenyltridecane C₁₉H₃₂ 4534-53-6 260.46 Branched phenyl, saturated alkane
1-Phenylpentadecane C₂₁H₃₆ 2131-18-2 288.51 Terminal phenyl, saturated alkane
Phenyl N-tridecyl ketone C₂₀H₃₂O 4497-05-6 288.47 Ketone group, phenyl at N-tridecyl
4-Dodecylphenol (isomer) C₁₈H₃₀O 210555-94-5 262.43 Phenolic -OH group, branched dodecyl

Key Observations :

  • Chain Length : Longer aliphatic chains (e.g., 1-Phenylpentadecane) increase molecular weight and hydrophobicity.
  • Functional Groups: The ketone in Phenyl N-tridecyl ketone introduces polarity, while the phenolic -OH in 4-Dodecylphenol enhances reactivity in hydrogen-bonding applications .
  • Unsaturation : this compound’s C=C bond offers sites for polymerization or catalytic hydrogenation, distinguishing it from saturated analogs like 2-Phenyltridecane .

Physicochemical Properties

Thermal Stability and Boiling Points
  • This compound : Estimated boiling point: 290–310°C (based on analogs).
  • 1-Phenylpentadecane : Higher boiling point (~320°C) due to increased chain length and saturation .
  • Phenyl N-tridecyl ketone : Lower thermal stability than alkanes/alkenes due to ketone susceptibility to oxidation .
Cetane Number (Combustion Properties)

While direct data for this compound are unavailable, cetane numbers (CN) of similar alkenes (e.g., 1-tetradecene, CN = 79) suggest that phenyl substitution likely reduces CN due to aromatic ring stabilization .

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